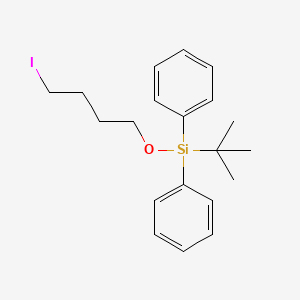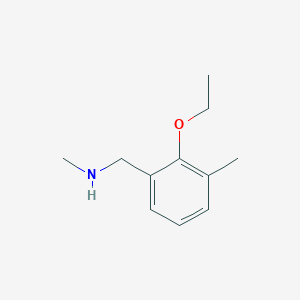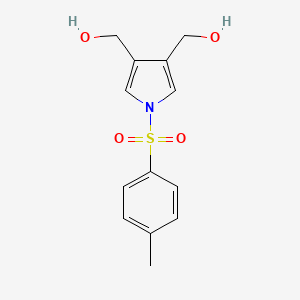
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol is an organic compound with the molecular formula C₁₃H₁₅NO₄S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a tosyl (p-toluenesulfonyl) group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol typically involves the tosylation of pyrrole derivatives. One common method includes the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting tosylated pyrrole is then subjected to further functionalization to introduce the dimethanol groups at the 3 and 4 positions of the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学的研究の応用
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol involves its interaction with molecular targets such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1H-Pyrrole-3,4-diyl)dimethanol: Lacks the tosyl group, making it less reactive in certain substitution reactions.
(1-Tosyl-1H-pyrrole-2,5-diyl)dimethanol: Similar structure but with different positioning of the dimethanol groups, leading to different reactivity and applications.
N-Tosylpyrrole: Contains the tosyl group but lacks the dimethanol groups, limiting its versatility in certain reactions.
Uniqueness
(1-Tosyl-1H-pyrrole-3,4-diyl)dimethanol is unique due to the presence of both the tosyl group and the dimethanol groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
特性
分子式 |
C13H15NO4S |
|---|---|
分子量 |
281.33 g/mol |
IUPAC名 |
[4-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrol-3-yl]methanol |
InChI |
InChI=1S/C13H15NO4S/c1-10-2-4-13(5-3-10)19(17,18)14-6-11(8-15)12(7-14)9-16/h2-7,15-16H,8-9H2,1H3 |
InChIキー |
WCHUSHMDTHFDQT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=C2)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


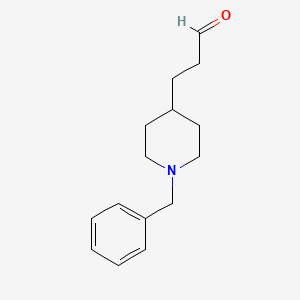
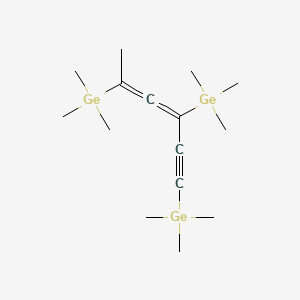

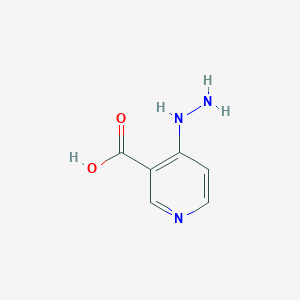
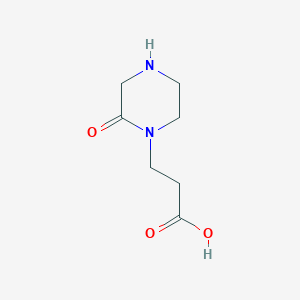

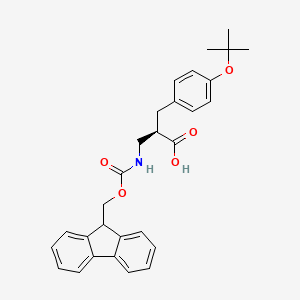
![7-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13975596.png)
